![molecular formula C19H24F2N2O2 B2968524 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide CAS No. 566138-93-0](/img/structure/B2968524.png)
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the structural, optoelectronic, and thermodynamic properties of a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, were studied using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods or calculated using computational methods. For a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, properties such as the dipole moment, polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties have been calculated .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSC)
“2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide” is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC). These cells have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon .
Optoelectronic Properties
The compound has been studied for its optoelectronic properties. The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated .
Nonlinear Optical Materials
The average polarizability and first-order molecular hyperpolarizability of the studied molecule indicate that the compound is a good candidate as nonlinear optical materials .
Thermodynamic Properties
The entropy and enthalpy of the molecule have also been calculated, contributing to the understanding of its thermodynamic properties .
Vibrational Analysis
In order to understand the vibrational analysis of the system, the IR and RAMAN frequencies were calculated and described .
Doping with Potassium
The molecule was doped with a potassium atom at two different positions to obtain LK (1) and LK (2). The energy gap at the B3LYP level is smaller in the doped molecules LK (1) and LK (2) compared to the virgin molecule .
Photovoltaic Devices
The results show that LK (1) and LK (2) are good candidates for applications in nonlinear optical materials and photovoltaic devices compared to the virgin molecule .
Enhancement of Physico-Chemical Properties
Doping with the potassium atom enhances the physico-chemical, nonlinear, and optoelectronic properties of the molecule .
Future Directions
The future directions for the study of “2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide” could include a detailed investigation of its synthesis, characterization, and potential applications. Given the interest in similar compounds for use in DSSC, this compound could also be explored for its potential in this area .
properties
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-2-3-4-5-6-7-12-23-18(24)16(14-22)13-15-8-10-17(11-9-15)25-19(20)21/h8-11,13,19H,2-7,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRTEINPPUECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide |
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